molecular formula C38H48O2 B11108969 24,24-Diphenylchola-5,23-dien-1-yl acetate

24,24-Diphenylchola-5,23-dien-1-yl acetate

Cat. No.: B11108969
M. Wt: 536.8 g/mol
InChI Key: IHFBJZXDMOBTJG-UHFFFAOYSA-N
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Description

10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.

    Introduction of the 1-methyl-4,4-diphenyl-3-butenyl side chain: This step often involves the use of Grignard reagents or other organometallic compounds.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its steroidal structure.

    Biological Research: It is used in studies related to hormone activity and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as hormone receptors. Its steroidal structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. This can result in a range of biological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the 1-methyl-4,4-diphenyl-3-butenyl side chain.

    Testosterone: Another steroid with a similar core structure but different functional groups.

    Estradiol: A steroid hormone with a similar core but different side chains and functional groups.

Uniqueness

The uniqueness of 10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE lies in its specific side chain and acetate ester, which confer distinct chemical and biological properties compared to other steroids.

Properties

Molecular Formula

C38H48O2

Molecular Weight

536.8 g/mol

IUPAC Name

[17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate

InChI

InChI=1S/C38H48O2/c1-26(18-20-31(28-12-7-5-8-13-28)29-14-9-6-10-15-29)33-22-23-34-32-21-19-30-16-11-17-36(40-27(2)39)38(30,4)35(32)24-25-37(33,34)3/h5-10,12-15,19-20,26,32-36H,11,16-18,21-25H2,1-4H3

InChI Key

IHFBJZXDMOBTJG-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCC5C4CC=C6C5(C(CCC6)OC(=O)C)C)C

Origin of Product

United States

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